molecular formula C8H6ClF3O B1308148 3-Chloro-5-(trifluoromethyl)anisole CAS No. 886497-07-0

3-Chloro-5-(trifluoromethyl)anisole

Cat. No.: B1308148
CAS No.: 886497-07-0
M. Wt: 210.58 g/mol
InChI Key: RZLMBMVNHVUJML-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethyl)anisole (CAS: 886497-07-0) is a halogenated aromatic ether with the molecular formula C₈H₆ClF₃O and a molecular weight of 210.58 g/mol . Its structure features a methoxy group (-OCH₃) at the 1-position, a chlorine atom at the 3-position, and a trifluoromethyl (-CF₃) group at the 5-position on a benzene ring. Key physical properties include a refractive index of 1.468 and a purity of 97% in commercial preparations . The compound is utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals, owing to the electron-withdrawing effects of the -CF₃ and -Cl groups, which enhance reactivity in substitution reactions.

Properties

IUPAC Name

1-chloro-3-methoxy-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLMBMVNHVUJML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397286
Record name 3-Chloro-5-(trifluoromethyl)anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886497-07-0
Record name 3-Chloro-5-(trifluoromethyl)anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(trifluoromethyl)anisole typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(trifluoromethyl)anisole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

    Reduction: Zinc amalgam (Zn(Hg)) in hydrochloric acid (HCl).

    Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3).

Major Products:

Scientific Research Applications

3-Chloro-5-(trifluoromethyl)anisole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.

    Biology: It serves as a precursor in the synthesis of biologically active molecules and is used in the study of enzyme inhibition and receptor binding.

    Medicine: The compound is used in the development of new drugs and therapeutic agents due to its unique chemical properties.

    Industry: It is employed in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(trifluoromethyl)anisole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact with hydrophobic pockets in enzymes and receptors. The chloro and methoxy groups contribute to the compound’s binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function by forming stable complexes with the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Halogens and Functional Groups

3-Bromo-5-(trifluoromethoxy)anisole (CAS: 1330750-28-1)
  • Molecular Formula : C₈H₆BrF₃O₂
  • Molecular Weight : 271.03 g/mol
  • Key Differences :
    • Replaces -Cl with -Br, increasing molecular weight and polarizability.
    • Contains a trifluoromethoxy (-OCF₃) group instead of -CF₃. The -OCF₃ group is more electron-withdrawing due to the oxygen atom, which may alter reaction kinetics in electrophilic substitutions compared to -CF₃ .
2-Chloro-5-nitroanisole (CAS: 1009-36-5)
  • Molecular Formula: C₇H₆ClNO₃
  • Molecular Weight : 187.58 g/mol
  • Key Differences: Substitutes -CF₃ with a nitro (-NO₂) group, a stronger electron-withdrawing moiety. The nitro group directs incoming electrophiles to specific positions on the ring, contrasting with the meta-directing effects of -CF₃ in the parent compound .

Aromatic Core Modifications

3-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS: 79456-26-1)
  • Molecular Formula : C₆H₄ClF₃N₂
  • Molecular Weight : 196.56 g/mol
  • Key Differences :
    • Replaces the benzene ring with a pyridine ring, introducing a nitrogen atom. This increases the compound’s basicity and alters solubility.
    • The -NH₂ group at the 2-position introduces hydrogen-bonding capability, which is absent in the methoxy-containing parent compound .

Functional Group Derivatives

3-Chloro-5-(trifluoromethyl)benzoyl Chloride (CAS: 886496-83-9)
  • Molecular Formula : C₈H₃Cl₂F₃O
  • Key Differences :
    • Replaces the methoxy group (-OCH₃) with a benzoyl chloride (-COCl) group.
    • The -COCl group is highly reactive in nucleophilic acyl substitution reactions, making this compound more suited for synthesizing amides or esters compared to the parent anisole derivative .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Refractive Index Applications
3-Chloro-5-(trifluoromethyl)anisole C₈H₆ClF₃O 210.58 -Cl, -CF₃, -OCH₃ 1.468 Pharmaceutical intermediates
3-Bromo-5-(trifluoromethoxy)anisole C₈H₆BrF₃O₂ 271.03 -Br, -OCF₃, -OCH₃ N/A Specialty chemical synthesis
2-Chloro-5-nitroanisole C₇H₆ClNO₃ 187.58 -Cl, -NO₂, -OCH₃ N/A Agrochemical precursors
3-Chloro-5-(trifluoromethyl)pyridin-2-amine C₆H₄ClF₃N₂ 196.56 -Cl, -CF₃, -NH₂ (pyridine ring) N/A Drug discovery

Research Findings and Implications

  • Electronic Effects: The -CF₃ group in this compound provides moderate electron-withdrawing effects, enhancing stability in radical reactions compared to -NO₂ or -OCF₃ analogs .
  • Reactivity : The methoxy group in the parent compound offers ortho/para-directing effects, whereas pyridine-based derivatives exhibit regioselectivity influenced by ring nitrogen .
  • Synthetic Utility : Bromine-substituted analogs (e.g., 3-Bromo-5-(trifluoromethoxy)anisole) are preferred in cross-coupling reactions due to the higher leaving-group ability of Br compared to Cl .

Biological Activity

3-Chloro-5-(trifluoromethyl)anisole (C₈H₆ClF₃O) is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.

  • Molecular Formula : C₈H₆ClF₃O
  • Molecular Weight : 208.57 g/mol
  • Structure : Contains a chloro group and a trifluoromethyl group attached to an anisole backbone, which significantly influences its reactivity and biological activity.

This compound has been shown to interact with various biological targets, particularly cytochrome P450 enzymes. These enzymes are crucial for the metabolism of xenobiotics and endogenous compounds. The compound's interactions can lead to the formation of reactive intermediates, potentially modifying biomolecules' structure and function.

Table 1: Interaction with Cytochrome P450 Enzymes

EnzymeEffect of this compound
CYP1A2Inhibition of activity
CYP2D6Modulation of substrate metabolism
CYP3A4Potential formation of toxic metabolites

Cellular Effects

The compound influences several cellular processes, notably through its modulation of signaling pathways. It has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which plays a significant role in cell proliferation and inflammation. By interacting with transcription factors such as NF-κB and AP-1, this compound can alter gene expression related to these pathways .

Table 2: Gene Expression Modulation

PathwayEffect on Gene Expression
MAPKUpregulation of inflammatory cytokines
NF-κBIncreased expression of anti-apoptotic genes
AP-1Enhanced cell proliferation

Molecular Mechanism

The primary mechanism through which this compound exerts its biological activity involves binding to specific sites on enzymes, leading to either inhibition or activation. For instance, its binding to cytochrome P450 enzymes can inhibit their activity, thereby impacting the metabolism of various substrates.

Mechanistic Pathway Overview

  • Binding : The compound binds to cytochrome P450.
  • Inhibition : This binding inhibits the enzyme's catalytic activity.
  • Metabolic Impact : Results in altered metabolism of drugs and other xenobiotics.

Temporal and Dosage Effects

The biological effects of this compound can vary significantly over time and dosage levels in laboratory settings. At lower doses, it may exhibit minimal toxicity while primarily affecting specific biochemical pathways. Conversely, higher doses have been associated with hepatotoxicity and nephrotoxicity .

Table 3: Dosage Effects in Animal Models

Dosage (mg/kg)Observed Effects
Low (1-10)Minimal toxicity
Moderate (10-50)Altered liver enzyme activity
High (>50)Hepatotoxicity; nephrotoxicity observed

Case Studies and Research Findings

Research has highlighted the potential applications of this compound in drug development and therapeutic agents due to its unique chemical properties. For instance:

  • A study demonstrated its effectiveness as a precursor in synthesizing biologically active molecules .
  • Another investigation focused on its role in enzyme inhibition, showcasing its potential as a tool for studying metabolic pathways.

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